4-Bromo-2-fluoro-1-iodobenzene (CAS 105931-73-5) is a highly versatile tri-halogenated building block characterized by a distinct reactivity gradient across its three halogen substituents (I > Br > F). This orthogonal reactivity profile makes it a critical precursor in the pharmaceutical and materials science industries. In procurement and process chemistry, its primary value lies in its ability to undergo highly chemoselective and regioselective transformations—such as selective metalation or cross-coupling at the iodine position—while leaving the bromine and fluorine atoms intact for subsequent, independent functionalization. This step-wise processability eliminates the need for complex protecting group strategies and minimizes the formation of statistical regioisomeric mixtures, making it an indispensable raw material for the scalable synthesis of complex active pharmaceutical ingredients (APIs) and high-performance organic photovoltaic materials [1].
Substituting 4-bromo-2-fluoro-1-iodobenzene with closely related analogs fundamentally disrupts multi-step synthetic workflows. For example, utilizing 1,4-dibromo-2-fluorobenzene instead of the iodinated target results in identical reactivity at both para-positions, leading to statistical mixtures during Grignard metalation or cross-coupling that require costly, yield-destroying chromatographic separations. Conversely, employing 1-bromo-2-fluorobenzene removes the highly reactive iodine handle entirely, necessitating harsher coupling conditions and precluding the orthogonal, step-wise functionalization required for asymmetric molecular construction. Furthermore, in the synthesis of complex APIs like Venetoclax, early attempts using generic 2,4-difluorophenyl esters as substitutes suffered from sluggish reactivity and competing N-arylation side reactions, proving that the specific I/Br/F tri-halogenated profile is non-interchangeable for scalable procurement[1].
In the large-scale synthesis of the BCL-2 inhibitor Venetoclax, 4-bromo-2-fluoro-1-iodobenzene demonstrates exceptional chemoselectivity during metalation. Treatment with isopropylmagnesium chloride (iPrMgCl) at -5 °C selectively metalates the iodine position, which upon reaction with Boc2O yields tert-butyl 4-bromo-2-fluorobenzoate in 88% yield [1]. This process leaves the bromine and fluorine atoms completely intact for downstream reactions. In contrast, utilizing a baseline like 1,4-dibromo-2-fluorobenzene would yield an inseparable statistical mixture of regioisomers, while earlier routes using 2,4-difluorophenyl esters suffered from sluggish reactivity and competing side reactions [1].
| Evidence Dimension | Regioselective metalation yield |
| Target Compound Data | 88% yield of a single regioisomer (tert-butyl 4-bromo-2-fluorobenzoate) via selective I-metalation |
| Comparator Or Baseline | 1,4-dibromo-2-fluorobenzene (theoretical statistical mixture) and 2,4-difluorophenyl esters (sluggish, unselective SNAr) |
| Quantified Difference | Provides a single, high-purity (>98% area purity) regioisomer in 88% yield, eliminating the multi-position reactivity of baselines. |
| Conditions | iPrMgCl in THF at -5 °C, followed by Boc2O |
Enables the scalable, protecting-group-free synthesis of complex API intermediates without the yield loss associated with chromatographic separation of regioisomers.
The distinct I > Br reactivity gradient of 4-bromo-2-fluoro-1-iodobenzene allows for highly controlled, step-wise cross-coupling. During the synthesis of monofluoro-substituted oligo(phenylene-ethynylene) (OPE) materials, the target compound undergoes selective Sonogashira coupling at the iodine position with trimethylsilylacetylene, achieving a 68% yield of the mono-coupled product while the C-Br bond remains entirely unreacted [1]. A baseline comparator like 1,4-dibromobenzene would suffer from competitive over-coupling (bis-functionalization) or require statistical mono-coupling conditions that drastically reduce the isolated yield of the desired asymmetric building block [1].
| Evidence Dimension | Chemoselective mono-coupling yield |
| Target Compound Data | 68% isolated yield of mono-coupled product at the iodine position |
| Comparator Or Baseline | 1,4-dibromobenzene derivatives (prone to bis-coupling or <50% statistical mono-coupling yields) |
| Quantified Difference | Exclusive reactivity at the C-I bond prevents over-coupling, securing a high yield of the asymmetric intermediate. |
| Conditions | Pd(PPh3)2Cl2, CuI, iPr2NH in THF at room temperature for 10 min |
Allows materials scientists to build asymmetric conjugated backbones step-wise without employing wasteful protecting group strategies.
In the development of high-performance all-small-molecule organic solar cells (ASM-OSCs), 4-bromo-2-fluoro-1-iodobenzene serves as a critical, low-cost raw material replacement. Researchers successfully synthesized high-efficiency donor molecules (SM-BF1 and SM-BF2) by substituting the traditionally used 4-bromo-2-fluorobenzenethiol with 4-bromo-2-fluoro-1-iodobenzene [1]. This substitution not only provided a more facile and scalable synthetic route but also enabled the resulting solar cells to achieve an outstanding power conversion efficiency (PCE) of 15.71%[1]. The use of the thiolated comparator is significantly more expensive and introduces handling complexities related to thiol oxidation.
| Evidence Dimension | Synthetic route viability and device efficiency |
| Target Compound Data | Facile synthesis yielding photovoltaic donors that achieve 15.71% PCE |
| Comparator Or Baseline | 4-bromo-2-fluorobenzenethiol (high cost, complex handling) |
| Quantified Difference | Replaces a high-cost, difficult-to-handle thiol with a stable halide while maintaining top-tier >15% PCE performance. |
| Conditions | Synthesis of SM-BF1/SM-BF2 donors for ASM-OSCs |
Directly lowers the procurement and manufacturing costs of organic photovoltaic materials while sustaining commercial-grade energy conversion efficiencies.
4-Bromo-2-fluoro-1-iodobenzene is the premier choice for synthesizing complex APIs, such as the BCL-2 inhibitor Venetoclax. Its orthogonal reactivity allows process chemists to perform highly regioselective metalations and cross-couplings at the iodine position without requiring protecting groups, streamlining multi-kilogram scale-up and avoiding the costly chromatographic separation of regioisomers [1].
In the development of all-small-molecule organic solar cells, this compound serves as a highly cost-effective building block. By replacing expensive and difficult-to-handle fluorinated thiols with 4-bromo-2-fluoro-1-iodobenzene, materials scientists can achieve facile, scalable synthesis of high-performance donor molecules that deliver power conversion efficiencies exceeding 15% [2].
For the design of oligo(phenylene-ethynylene) (OPE) molecular wires and flexoelectric nematic liquid crystals, this tri-halogenated benzene provides an ideal scaffold. The distinct reactivity gradient (I > Br > F) enables step-wise, orthogonal Sonogashira or Suzuki couplings, allowing researchers to precisely engineer asymmetric conjugated backbones and tune the electronic properties of the resulting materials without over-coupling [3].
Irritant